9-Angeloylplatynecine
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Overview
Description
9-Angeloylplatynecine is a pyrrolizidine alkaloid with the molecular formula C₁₃H₂₁NO₃ and a molecular weight of 239.3107 g/mol . This compound is known for its presence in certain species of the Senecio genus, such as Senecio chrysocoma and Senecio paniculatus . Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds that have been studied for their diverse biological activities and potential toxicities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 9-Angeloylplatynecine are not well-documented, likely due to its specialized nature and limited commercial demand. the production would involve large-scale esterification processes, similar to those used in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Angeloylplatynecine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides, which are common derivatives of pyrrolizidine alkaloids.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
9-Angeloylplatynecine has been studied for its biological activities, particularly its cytotoxic properties . Research has focused on its potential use in cancer therapy due to its ability to inhibit cell proliferation. Additionally, its presence in certain plants has made it a subject of interest in the study of plant alkaloids and their ecological roles.
Mechanism of Action
The mechanism of action of 9-Angeloylplatynecine involves its interaction with cellular components, leading to cytotoxic effects. It is believed to interfere with DNA synthesis and repair, causing cell cycle arrest and apoptosis. The exact molecular targets and pathways are still under investigation, but its ability to form DNA adducts is a key factor in its biological activity .
Comparison with Similar Compounds
Similar Compounds
9-Tigloylplatynecine: A stereoisomer of 9-Angeloylplatynecine with similar biological activities.
7,9-Diangeloylplatynecine: Another derivative with two angeloyl groups, isolated from Senecio macedonicus.
8-Episarracine N-oxide: A related alkaloid with distinct structural features.
Uniqueness
This compound is unique due to its specific esterification with angelic acid, which imparts distinct chemical and biological properties. Its cytotoxicity and potential therapeutic applications make it a compound of interest in scientific research.
Properties
CAS No. |
94132-25-9 |
---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
[(1S,7R,8R)-7-hydroxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C13H21NO3/c1-3-9(2)13(16)17-8-10-4-6-14-7-5-11(15)12(10)14/h3,10-12,15H,4-8H2,1-2H3/b9-3-/t10-,11-,12-/m1/s1 |
InChI Key |
FOWFFDPFIJUTGG-YHTXKQJMSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC[C@H]1CCN2[C@H]1[C@@H](CC2)O |
Canonical SMILES |
CC=C(C)C(=O)OCC1CCN2C1C(CC2)O |
Origin of Product |
United States |
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